N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide
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Overview
Description
“N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide” is an organic compound that belongs to the class of amides This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, and a dimethylphenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide” typically involves the following steps:
Formation of the Acetamide Moiety: The acetamide group can be introduced by reacting an appropriate amine with acetic anhydride or acetyl chloride under basic conditions.
Attachment of the Phenyl and Phenoxy Groups: The phenyl and phenoxy groups can be introduced through nucleophilic aromatic substitution reactions, where the tert-butylphenyl and dimethylphenoxy groups are attached to the acetamide backbone.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
“N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound to a more reduced state.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.
Medicine: If the compound exhibits pharmacological properties, it could be explored as a therapeutic agent.
Industry: The compound might be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound might inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It could interact with cellular receptors, modulating signal transduction pathways.
Pathway Modulation: The compound might affect metabolic or signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)ethanamide: Similar structure but with an ethanamide group instead of acetamide.
N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)propionamide: Similar structure but with a propionamide group.
Uniqueness
“N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-14-10-15(2)12-16(11-14)23-13-19(22)21-18-9-7-6-8-17(18)20(3,4)5/h6-12H,13H2,1-5H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPFTKNENFAXIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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